Adenosine Kinase Inhibitory Potency of Derived 6,7-Dihydrobenzo[b]pyrrolo[1,2-d][1,4]oxazepin-7-one Congeners
In a study of non-nucleoside human adenosine kinase inhibitors, the core scaffold was derivatized with various benzylthio substituents [1]. The derivative bearing the 3-chloro-4-fluorophenylthio group, which directly incorporates the thioether motif of the target building block, displayed an IC₅₀ of 0.0125 µM. This value represents an approximately 3.6-fold loss of potency compared to the 3-chlorophenylthio analog (IC₅₀ = 0.0035 µM) and a 3.1-fold loss compared to the 3-fluorophenylthio analog (IC₅₀ = 0.004 µM). The data quantifies the unique contribution of the combined chloro-fluoro substitution pattern on inhibitory activity and highlights that neither the mono-chloro nor mono-fluoro surrogate replicates its biological effect.
| Evidence Dimension | Human adenosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.0125 µM (for the congener containing the 3-chloro-4-fluorophenylthio fragment) |
| Comparator Or Baseline | 3-chlorophenylthio congener: 0.0035 µM; 3-fluorophenylthio congener: 0.004 µM |
| Quantified Difference | ~3.6-fold less potent than 3-chlorophenylthio; ~3.1-fold less potent than 3-fluorophenylthio |
| Conditions | In vitro enzyme assay at pH 7.5 and 37 °C |
Why This Matters
For procurement decisions, this evidence confirms that the 3-chloro-4-fluorophenylthio building block confers a distinct pharmacological profile that cannot be replicated by simpler halogen-substituted analogs, making it essential for reproducing specific structure–activity relationships.
- [1] Butini, S. et al. Non-nucleoside inhibitors of human adenosine kinase: synthesis, molecular modeling, and biological studies. J. Med. Chem. 54, 1401–1420 (2011). View Source
